molecular formula C13H16N2O3 B14866983 (3-Benzyl-2-oxo-piperazin-1-YL)-acetic acid

(3-Benzyl-2-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14866983
M. Wt: 248.28 g/mol
InChI Key: UEFJTEWMKJOETB-UHFFFAOYSA-N
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Description

(®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid: is a chiral compound with a piperazine ring substituted with a benzyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid typically involves the reaction of piperazine derivatives with benzyl halides under basic conditions, followed by oxidation and carboxylation steps. Common reagents used include sodium hydroxide, benzyl chloride, and oxidizing agents like potassium permanganate.

Industrial Production Methods: Industrial production methods for (®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid often involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: (®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as a building block for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, (®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    ®-3-Benzyl-2-oxo-piperazine: A similar compound with a piperazine ring and benzyl group but lacking the acetic acid moiety.

    ®-3-Benzyl-2-oxo-piperidin-1-yl-acetic acid: A compound with a piperidine ring instead of a piperazine ring.

Uniqueness: (®-3-Benzyl-2-oxo-piperazin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound in stereoselective synthesis and drug development.

Properties

IUPAC Name

2-(3-benzyl-2-oxopiperazin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12(17)9-15-7-6-14-11(13(15)18)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFJTEWMKJOETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(N1)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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